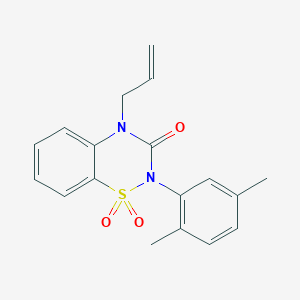

2-(2,5-dimethylphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Description

The compound 2-(2,5-dimethylphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione belongs to the benzothiadiazine class, characterized by a bicyclic framework incorporating sulfur and nitrogen heteroatoms. The target compound features a 2,5-dimethylphenyl substituent at position 2 and a propenyl group at position 4, which likely influence its physicochemical properties and binding interactions. Crystallographic refinement of such derivatives often employs the SHELX system (e.g., SHELXL), a gold standard for small-molecule structure determination .

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)-1,1-dioxo-4-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-4-11-19-15-7-5-6-8-17(15)24(22,23)20(18(19)21)16-12-13(2)9-10-14(16)3/h4-10,12H,1,11H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNYVCYTAJPTHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,5-dimethylphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione , a member of the benzothiadiazine family, has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and applications in medicinal chemistry.

Chemical Structure

The molecular structure of the compound is characterized by a benzothiadiazine core with substituents that enhance its chemical reactivity and biological activity. The structural formula can be represented as follows:

Anticancer Properties

Research indicates that benzothiadiazines exhibit significant anticancer properties. For instance, analogs of benzothiadiazines have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor growth. A study highlighted the ability of these compounds to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Antimicrobial Activity

Benzothiadiazine derivatives have also demonstrated antimicrobial properties. They have been effective against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Enzyme Inhibition

The compound has been noted for its inhibitory effects on several enzymes linked to metabolic disorders. For example:

- Cyclooxygenase (COX) : Inhibition of COX enzymes plays a crucial role in reducing inflammation and pain.

- Aldose Reductase : Implicated in diabetic complications, inhibition can mitigate oxidative stress and related damage .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various benzothiadiazine derivatives on human breast cancer cells (MCF-7). Results indicated a dose-dependent response with IC50 values significantly lower than those for standard chemotherapeutics.

- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the benzothiadiazine core via cyclization reactions.

- Introduction of substituents through electrophilic aromatic substitution to enhance biological activity.

Research Findings

Recent advancements in synthetic methodologies have improved yields and purity of benzothiadiazine derivatives. Techniques such as microwave-assisted synthesis and solvent-free reactions have been employed to optimize production . Furthermore, structure-activity relationship (SAR) studies are ongoing to refine these compounds for better efficacy and reduced toxicity.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2,5-dimethylphenyl and propenyl groups contribute to higher lipophilicity (logP ~3.2) compared to hydroxyl-rich benzofuran derivatives (logP ~1.5), which exhibit superior water solubility .

- Substitution patterns significantly alter solubility: polar groups (e.g., hydroxyls) enhance aqueous solubility, while alkyl/aryl groups reduce it. The benzothiazine analog from , with a hydrazinylidene group, shows intermediate solubility (~0.1 mg/mL) .

Pharmacological and Bioactivity Comparisons

Table 2: Bioactivity and Pharmacokinetic Profiles

Key Observations :

- Hydroxylated chromanones and benzofurans () demonstrate superior bioavailability (0.55–0.56) due to enhanced solubility, whereas benzothiadiazines like the target compound may face absorption challenges .

- The propenyl group in the target compound could improve membrane permeability but may reduce target specificity compared to hydrogen-bond-donating substituents in chromanones .

- Benzothiadiazine derivatives generally exhibit moderate antimicrobial activity, as seen in structurally related analogs () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.